molecular formula C9H12N2S B7764576 N'-methyl-N-(4-methylphenyl)carbamimidothioic acid

N'-methyl-N-(4-methylphenyl)carbamimidothioic acid

Cat. No.: B7764576
M. Wt: 180.27 g/mol
InChI Key: IIMGWZIVKIMTGU-UHFFFAOYSA-N
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Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form imidazole and carbon dioxide.

    Amide Formation: Converts amines into amides.

    Carbamate Formation: Converts amines into carbamates.

    Urea Formation: Converts amines into ureas.

    Ester Formation: Converts alcohols into esters.

Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are amides, carbamates, ureas, and esters .

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of amides, carbamates, and esters.

    Biology: Employed in peptide synthesis for coupling amino acids.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of various chemical intermediates.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It reacts with carboxylic acids to form an intermediate that can further react with amines to produce amides. The mechanism involves the formation of a reactive intermediate that facilitates the coupling reaction .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. carbonyldiimidazole is unique due to its ease of handling and the avoidance of side reactions associated with other coupling agents. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • Phosgene
  • Imidazole

Properties

IUPAC Name

N'-methyl-N-(4-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMGWZIVKIMTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=NC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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